molecular formula C24H23N3O5S B12141777 (2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B12141777
M. Wt: 465.5 g/mol
InChI Key: ISGXMVJEHLLJBF-ZHZULCJRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione” is a thiazolo-triazine-dione derivative characterized by a fused heterocyclic core. Its structure includes a (2Z)-configured 2,3-dimethoxybenzylidene substituent at position 2 and a 4-propoxybenzyl group at position 4.

Properties

Molecular Formula

C24H23N3O5S

Molecular Weight

465.5 g/mol

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-[(4-propoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C24H23N3O5S/c1-4-12-32-17-10-8-15(9-11-17)13-18-22(28)25-24-27(26-18)23(29)20(33-24)14-16-6-5-7-19(30-2)21(16)31-3/h5-11,14H,4,12-13H2,1-3H3/b20-14-

InChI Key

ISGXMVJEHLLJBF-ZHZULCJRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)/C(=C/C4=C(C(=CC=C4)OC)OC)/SC3=NC2=O

Canonical SMILES

CCCOC1=CC=C(C=C1)CC2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the benzylidene and propoxybenzyl groups. Common reagents used in these reactions include aldehydes, amines, and various catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a thiazolo-triazine core exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Compounds similar to (2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione have shown efficacy against various bacterial strains. For instance, studies have demonstrated that derivatives can outperform traditional antibiotics such as Ciprofloxacin in inhibiting bacterial growth .

Anticancer Properties

The thiazolo-triazine derivatives are being investigated for their anticancer potential. They have been shown to induce apoptosis in cancer cells through mechanisms involving:

  • Inhibition of cell proliferation : Certain derivatives have been found to inhibit the growth of cancer cell lines in vitro.
  • Mechanism of action : The compounds may interfere with DNA synthesis or repair mechanisms within cancer cells .

Neuroprotective Effects

There is emerging evidence suggesting that these compounds may serve as acetylcholinesterase inhibitors. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's disease:

  • Acetylcholinesterase Inhibition : The structural similarity to known inhibitors suggests potential efficacy in enhancing cholinergic transmission .

Case Studies and Research Findings

StudyFindings
Demonstrated antibacterial activity against resistant strains; compounds showed lower MIC values than standard antibiotics.
Reported anticancer effects in various cell lines; specific derivatives induced apoptosis through caspase activation.
Identified potential neuroprotective effects; compounds showed promise in inhibiting acetylcholinesterase activity.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of thiazolo-triazine-diones, which exhibit structural diversity based on substituents at positions 2 and 5. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,3-Dimethoxybenzylidene 4-Propoxybenzyl C₂₅H₂₄N₃O₅S 490.54 Enhanced solubility due to methoxy and propoxy groups; Z-configuration
(2Z)-6-Benzyl-2-benzylidene-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione () Benzylidene Benzyl C₂₀H₁₄N₃O₂S 376.41 Simpler aromatic substituents; lower molecular weight
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione () 4-Bromobenzylidene Benzyl C₁₉H₁₂BrN₃O₂S 426.29 Bromine substituent increases molecular weight and potential reactivity
(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione () 3-Chlorobenzylidene 4-Propoxybenzyl C₂₂H₁₈ClN₃O₃S 456.91 Chloro substituent may enhance electrophilic interactions; similar propoxy group
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile () 4-Cyanobenzylidene 5-Methylfuran-2-yl C₂₂H₁₇N₃O₃S 403.45 Cyano group increases polarity; fused pyrimidine core differs from triazine

Key Findings:

Substituent Effects on Bioactivity :

  • The 2,3-dimethoxybenzylidene group in the target compound likely improves binding to hydrophobic pockets in biological targets compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • The 4-propoxybenzyl substituent enhances metabolic stability relative to smaller alkyl groups, as seen in ’s benzyl analog .

Spectroscopic Trends :

  • IR spectra of similar compounds () show characteristic CN stretches at ~2,220 cm⁻¹ and carbonyl (C=O) stretches at ~1,710 cm⁻¹, consistent with the target compound’s functional groups .

Thermodynamic Stability :

  • Melting points for thiazolo-triazine-diones range widely (213–269°C), with halogenated derivatives (e.g., bromo in ) exhibiting higher thermal stability due to increased molecular rigidity .

Biological Activity

The compound (2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule characterized by a unique thiazolo-triazine core structure. This structure is complemented by various functional groups that may influence its biological activity. Understanding the biological activity of this compound is crucial for exploring its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N4O4SC_{22}H_{24}N_{4}O_{4}S, with a molecular weight of approximately 440.52 g/mol. The presence of methoxy and propoxy substituents enhances its solubility and reactivity.

PropertyValue
Molecular FormulaC22H24N4O4SC_{22}H_{24}N_{4}O_{4}S
Molecular Weight440.52 g/mol
IUPAC Name(2Z)-2-(2,3-dimethoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
CAS Number620540-31-0

The mechanism of action for this compound involves interactions with specific biological targets such as enzymes and receptors. Its unique structural features allow it to participate in various biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It may bind to receptors influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar thiazole and triazine moieties exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess activity against certain bacterial strains.

Anticancer Potential

Computational predictions using models like PASS (Prediction of Activity Spectra for Substances) suggest potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction.

Anti-inflammatory Effects

The presence of methoxy groups is often associated with anti-inflammatory properties. This compound's structural characteristics may contribute to its potential use in treating inflammatory conditions.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

  • Study on Anticancer Activity : A study demonstrated that derivatives of thiazolo-triazine compounds exhibited significant cytotoxicity against human cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways.
  • Antimicrobial Screening : In vitro assays showed that similar thiazole-containing compounds displayed antibacterial activity against Gram-positive bacteria. The results suggest that modifications to the benzylidene moiety can enhance bioactivity.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

The synthesis involves multi-step condensation reactions. Key steps include:

  • Aldehyde-thiourea condensation : React 2,3-dimethoxybenzaldehyde with thiourea derivatives under acidic conditions (e.g., acetic acid) to form the thiazolo-triazine core .
  • Substituent introduction : Introduce the 4-propoxybenzyl group via nucleophilic substitution or coupling reactions, requiring anhydrous solvents (e.g., DMF) and catalysts like sodium hydride .
  • Purification : Use column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the (2Z)-isomer. Monitor reaction progress via TLC and optimize temperature (60–80°C) to minimize byproducts .

Q. What analytical techniques are critical for structural characterization?

A combination of spectroscopic and chromatographic methods is essential:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the (Z)-configuration of the benzylidene group (δ 7.8–8.2 ppm for the =CH proton) and substituent positions .
  • IR spectroscopy : Detect carbonyl stretches (1650–1750 cm1^{-1}) for the triazine-dione moiety and ether linkages (C-O-C, 1200–1250 cm1^{-1}) .
  • HPLC-MS : Ensure >95% purity using a C18 column (acetonitrile/water mobile phase) and validate molecular weight via ESI-MS .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate:

  • Thermal stability : Degrades above 150°C; store at 4°C in inert atmospheres (argon) to prevent oxidation .
  • Photostability : Light-sensitive; amber vials are recommended to prevent UV-induced isomerization .
  • pH sensitivity : Stable in neutral buffers (pH 6–8); hydrolyzes in strongly acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. What strategies are used to analyze structure-activity relationships (SAR) for this compound?

SAR studies involve:

  • Substituent variation : Compare analogs with methoxy vs. propoxy groups to assess hydrophobicity and bioavailability (e.g., propoxy enhances membrane permeability) .
  • Biological assays : Test inhibition of kinases (e.g., EGFR) using enzyme-linked immunosorbent assays (ELISA) and correlate IC50_{50} values with substituent electronic profiles .
  • Computational docking : Use AutoDock Vina to model interactions with ATP-binding pockets, identifying key residues (e.g., Lys721 in EGFR) for binding affinity .

Q. How can researchers resolve contradictions in spectral data during characterization?

Contradictions may arise from:

  • Tautomerism : Use 2D NMR (COSY, NOESY) to distinguish between (2Z) and (2E) isomers .
  • Impurity interference : Employ preparative HPLC to isolate minor components and re-analyze via high-resolution MS .
  • Dynamic effects : Variable-temperature NMR (VT-NMR) can clarify conformational flexibility in solution .

Q. What experimental designs are recommended for evaluating biological activity?

Prioritize these approaches:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges (1–100 µM) and positive controls (e.g., doxorubicin) .
  • Enzyme inhibition : Perform kinetic assays (e.g., NADH-coupled assays for dehydrogenase targets) to determine KiK_i values and mechanism (competitive/non-competitive) .
  • Synergy studies : Combine with standard chemotherapeutics (e.g., cisplatin) and calculate combination indices (CI) via CompuSyn software .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular dynamics (MD) simulations : Use GROMACS to simulate binding stability over 100 ns, analyzing root-mean-square deviation (RMSD) of ligand-protein complexes .
  • Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the triazine-dione core) using Schrödinger’s Phase module .
  • ADMET prediction : Employ SwissADME to forecast bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. What mechanistic insights exist for its reactivity in nucleophilic environments?

  • Electrophilic sites : The triazine-dione core undergoes nucleophilic attack at C3 and C7 positions, confirmed by trapping experiments with amines .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions with thiols .
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy to determine activation parameters (ΔG‡, ΔH‡) .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting bioactivity data (e.g., varying IC50_{50} values) by repeating assays with standardized protocols (e.g., ATP concentration fixed at 1 mM) .
  • Advanced Purification : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers if racemization occurs during synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.